An In-Depth Technical Guide to the Mechanism of Action of Cipralisant (1S,2S)-enantiomer
An In-Depth Technical Guide to the Mechanism of Action of Cipralisant (1S,2S)-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipralisant, also known as GT-2331, is a highly potent and selective ligand for the histamine (B1213489) H3 receptor (H3R). The biologically active form is the (1S,2S)-enantiomer.[1][2] This molecule exhibits a complex pharmacological profile characterized by functional selectivity, acting as a full or partial agonist in various in vitro functional assays while demonstrating antagonist or inverse agonist properties in vivo.[1][3] This dual activity has positioned Cipralisant as a significant tool for neuroscience research and a potential therapeutic agent for central nervous system disorders such as attention-deficit hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the mechanism of action of the (1S,2S)-enantiomer of Cipralisant, detailing its interaction with the H3 receptor, the downstream signaling pathways it modulates, and the experimental evidence that defines its unique pharmacological signature.
Introduction
The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neuronal populations in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release, including histamine, acetylcholine, norepinephrine (B1679862), and dopamine. Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest as they can increase the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.
Cipralisant was initially developed as a potent H3 receptor antagonist.[4] However, subsequent detailed pharmacological characterization revealed a more nuanced mechanism of action, now understood as functional selectivity. This phenomenon, where a ligand can differentially activate downstream signaling pathways coupled to a single receptor, is of growing importance in drug discovery. This guide will dissect the experimental evidence that elucidates the multifaceted mechanism of action of the (1S,2S)-enantiomer of Cipralisant.
Interaction with the Histamine H3 Receptor
The primary molecular target of the (1S,2S)-enantiomer of Cipralisant is the histamine H3 receptor. Its interaction has been extensively characterized through radioligand binding assays and functional studies.
Binding Affinity
Radioligand binding studies have demonstrated the high affinity of Cipralisant for the H3 receptor. Competition binding assays, typically using [3H]-Nα-methylhistamine, have been employed to determine its binding affinity (Ki) and the negative logarithm of its inhibitory constant (pKi).
| Parameter | Value | Species | Assay Conditions | Reference |
|---|---|---|---|---|
| pKi | 9.9 | Rat | Radioligand Binding | [3][5] |
| Ki | 0.47 nM | Rat | Radioligand Binding | [3][5] |
In Vitro Functional Activity: Agonism
In recombinant cell systems and isolated tissue preparations, the (1S,2S)-enantiomer of Cipralisant behaves as a potent agonist, stimulating G protein coupling and inhibiting adenylyl cyclase activity.
G Protein Activation ([35S]GTPγS Binding Assays)
A key indicator of GPCR activation is the binding of GTP to the Gα subunit of the heterotrimeric G protein. This is often measured using a non-hydrolyzable GTP analog, [35S]GTPγS. In membranes from cells expressing the rat H3 receptor, Cipralisant has been shown to increase the basal [35S]GTPγS binding, indicating its ability to promote the active state of the receptor-G protein complex.
| Parameter | Value | System | Assay Conditions | Reference |
|---|---|---|---|---|
| EC50 | 5.6 nM | HEK cells expressing rat H3R | [35S]GTPγS Binding | [3] |
Inhibition of Adenylyl Cyclase (cAMP Accumulation Assays)
The histamine H3 receptor is canonically coupled to the Gαi/o family of G proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Cipralisant has been shown to be a full agonist in its ability to inhibit forskolin-stimulated cAMP accumulation in HEK cells expressing the H3 receptor.
| Activity | System | Assay Conditions | Reference |
|---|---|---|---|
| Full Agonist | HEK cells expressing H3R | Forskolin-induced cAMP accumulation | [3] |
In Vivo Pharmacology: Antagonism and Inverse Agonism
In contrast to its in vitro agonist profile, Cipralisant demonstrates functional antagonism and inverse agonism in in vivo models. This is evidenced by its ability to block the effects of H3 receptor agonists and to increase histamine release in the brain, consistent with the blockade of the constitutively active H3 autoreceptor.
Functional Antagonism in Isolated Tissues and Animal Models
Early studies demonstrated that Cipralisant could antagonize the effects of H3 receptor agonists in functional assays. For instance, it has been shown to block the (R)-alpha-methylhistamine-induced inhibition of neurogenic contractions in guinea-pig jejunum and the inhibition of norepinephrine release from guinea-pig heart synaptosomes.[4] Furthermore, in animal models of dipsogenia (excessive drinking) induced by H3 receptor agonists, Cipralisant effectively blocks this behavior.[3]
| Parameter | Value | Model | Reference |
|---|---|---|---|
| pA2 | 8.5 ± 0.03 | Guinea-pig jejunum neurogenic contraction | [4] |
Evidence for Inverse Agonism: Increased Histamine Release
Signaling Pathways and Functional Selectivity
The dual pharmacological profile of Cipralisant is a classic example of functional selectivity, where the ligand stabilizes distinct receptor conformations that lead to different downstream signaling outcomes depending on the cellular context and the presence of various signaling partners.
References
- 1. researchgate.net [researchgate.net]
- 2. An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High antagonist potency of GT-2227 and GT-2331, new histamine H3 receptor antagonists, in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
